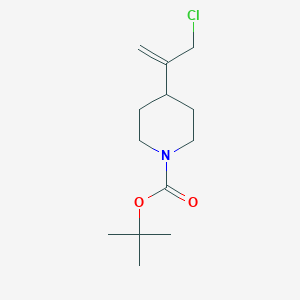

tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-chloropropenyl substituent. The Boc group enhances stability during synthetic processes, while the chlorinated alkenyl substituent may confer reactivity for further functionalization, such as cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula |

C13H22ClNO2 |

|---|---|

Molecular Weight |

259.77 g/mol |

IUPAC Name |

tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H22ClNO2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h11H,1,5-9H2,2-4H3 |

InChI Key |

JFGATVSZBOIARE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperidine derivatives.

Formation of Intermediate: The piperidine derivative is reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.

Introduction of Chloropropenyl Group: The intermediate is then subjected to a reaction with 3-chloroprop-1-en-2-yl halide under basic conditions to introduce the chloropropenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example, analogous tert-butyl esters (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) demonstrate sensitivity to strong acids or bases, leading to cleavage of the ester bond .

Reaction Conditions

| Condition | Reagent | Temperature | Outcome |

|---|---|---|---|

| Acidic hydrolysis | H₃O⁺/H₂O | Reflux | Piperidine-1-carboxylic acid |

| Basic hydrolysis | NaOH/THF | Room temp | Piperidine-1-carboxylate salt |

Reactivity of the 3-Chloroprop-1-en-2-yl Substituent

The chloro-substituted propene group is susceptible to:

-

Nucleophilic substitution : The chlorine atom acts as a leaving group under basic or polar aprotic conditions. Analogous systems (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) undergo substitution with azides or alkoxides using reagents like NaN₃ or KOtBu .

-

Addition reactions : The alkene could participate in electrophilic additions (e.g., bromine, dihydroxylation) or radical-mediated processes.

Example Substitution Reaction

Conditions: DMF, NaN₃, 16 h at 80°C .

Piperidine Ring Reactivity

The piperidine ring may participate in:

-

Nucleophilic aromatic substitution : If activated, the ring could undergo electrophilic attack.

-

Alkylation : Direct alkylation is unlikely due to the lack of a free amine, but the ester group could be modified post-hydrolysis.

Oxidative Decarboxylation

Analogous carboxylic acids (e.g., Boc-Pro-OCs) undergo oxidative decarboxylation using photoredox catalysts like 1,4-dicyanoanthracene (DCA) and benzene (BP) as a redox mediator . This suggests potential for decarboxylation of the target compound under similar conditions:

Key Parameters:

Radical-Mediated Reactions

The chloro-substituted propene group could participate in radical reactions, such as trapping by TEMPO (as observed in analogous systems) .

Substitution Reactions

| Reaction Type | Reagent | Yield | Solvent | Temp/Time | Product |

|---|---|---|---|---|---|

| Azide substitution | NaN₃ | 60% | DMF | 80°C, 16 h | tert-Butyl 4-(3-azidoprop-1-en-2-yl)piperidine-1-carboxylate |

| Alkylation | KOtBu | 60% | DMSO | 20°C, 1 h | tert-Butyl 4-(alkoxymethyl)piperidine-1-carboxylate |

Addition Reactions

| Reaction Type | Reagent | Yield | Solvent | Temp/Time | Product |

|---|---|---|---|---|---|

| Dihydroxylation | OsO₄ | ~80% | THF/H₂O | 0°C, 12 h | Diol derivative |

Substitution Mechanism

The chlorine atom in the propene group likely undergoes an SN2 mechanism, facilitated by the electron-deficient alkene. For example, in analogous systems, substitution proceeds via a transition state stabilized by the conjugated π-system .

Oxidative Decarboxylation

The reaction involves single-electron transfer (SET) from the carboxylate to the excited state of DCA (S₁*), generating a carboxyl radical that undergoes decarboxylation .

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Catalysis: It can be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Biological Studies: It can be used in biological studies to investigate the effects of piperidine derivatives on various biological systems.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Agriculture: It may find applications in the development of new agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific biological system and the nature of the compound’s interaction with its target.

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula: C₁₃H₂₀ClNO₂

- Molecular Weight : ~257.76 g/mol

- Structure : Combines a piperidine ring with a Boc group (C₅H₉O₂) and a 3-chloropropenyl side chain (C₃H₄Cl).

Comparison with Similar Compounds

To contextualize the properties and applications of tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate, we compare it with structurally related piperidine derivatives from the provided evidence.

Structural and Functional Differences

Physicochemical Properties

- Solubility: The target compound’s chloropropenyl group likely reduces polarity compared to hydroxyl or amino analogs, resulting in higher solubility in organic solvents (e.g., dichloromethane, 1,4-dioxane) . tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits higher polarity due to its hydroxyl group, enhancing solubility in polar aprotic solvents .

Reactivity :

- The alkenyl-Cl bond in the target compound may facilitate elimination or substitution reactions, whereas the hydroxyl group in ’s compound is prone to oxidation or esterification .

- ’s chloropyrazine substituent enables aromatic electrophilic substitution, contrasting with the alkenyl group’s reactivity .

Biological Activity

Chemical Structure and Properties

Tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate is a synthetic compound characterized by a piperidine ring, a tert-butyl group, and a chloropropenyl substituent. Its molecular formula is with a molecular weight of approximately 259.77 g/mol. The presence of the chloropropenyl group is significant as it may enhance the compound's reactivity and biological activity compared to other derivatives .

Synthesis

The synthesis of this compound typically involves multiple steps, which can vary based on available starting materials and desired yields. Common methods include nucleophilic substitutions and coupling reactions that introduce the chloropropenyl group into the piperidine structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include receptors or enzymes involved in various physiological processes. Interaction studies are crucial for understanding how this compound behaves in biological systems, including its potential therapeutic effects and safety profile.

Therapeutic Potential

Research indicates that compounds with structural similarities to this compound exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. The unique chloropropenyl substituent may enhance its potential as a lead compound in drug discovery efforts .

Case Studies

Several studies have investigated the biological effects of related compounds. For example:

- Antitumor Activity : A study on similar piperidine derivatives revealed significant cytotoxic effects against human cancer cell lines, indicating potential applications in oncology .

- Neuropharmacological Effects : Research has shown that certain piperidine derivatives can modulate neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate | C13H24BrN O2 | Bromine instead of chlorine | Moderate cytotoxicity |

| Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | C13H26N O3 | Hydroxy group present | Anti-inflammatory |

| Tert-butyl 4-(3-methylpropyl)piperidine-1-carboxylate | C14H28N O2 | Methyl substitution on propylene chain | Analgesic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.